fundamental biochemistry of cis-epoxysuccinate
fundamental biochemistry of cis-epoxysuccinate
An In-Depth Technical Guide to the Fundamental Biochemistry of cis-Epoxysuccinate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Epoxysuccinate, a small dicarboxylic acid containing a strained epoxide ring, holds a significant position at the crossroads of enzymology, metabolic pathways, and cellular signaling. Initially recognized for its potent, mechanism-based inhibition of proteases, its biochemical relevance has expanded to include its role as a key substrate in industrial biocatalysis and as a powerful agonist of a G-protein coupled receptor. This guide provides a comprehensive exploration of the core biochemistry of cis-epoxysuccinate, elucidating its chemical properties, its multifaceted interactions with key protein targets, and the experimental methodologies used to investigate its functions. We will delve into the causal mechanisms behind its actions, offering field-proven insights for professionals in research and drug development.
Molecular Profile and Synthesis
cis-Epoxysuccinate ((2R,3S)-oxirane-2,3-dicarboxylic acid) is a hydrophilic molecule whose biochemical reactivity is dominated by the high strain of its three-membered epoxide ring. This inherent reactivity makes it an excellent electrophile, susceptible to nucleophilic attack, a property that underpins its biological activities.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₄H₄O₅ | [1] |
| Molecular Weight | 132.07 g/mol | [1] |
| Melting Point | 148-149 °C | [2] |
| Solubility | Soluble in Water (≥19.6 mg/mL), DMSO (≥20 mg/mL), and Ethanol (≥19.8 mg/mL) | [3] |
| IUPAC Name | (2R,3S)-oxirane-2,3-dicarboxylic acid | [4] |
For laboratory and industrial purposes, cis-epoxysuccinate is typically produced via chemical synthesis rather than biological fermentation. The common approach involves the epoxidation of maleic anhydride.[5]
Protocol 1: Laboratory-Scale Synthesis of cis-Epoxysuccinate
This protocol is a generalized representation of the epoxidation of maleic anhydride.
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Dissolution : Dissolve maleic anhydride in an appropriate aqueous solvent. The molar ratio of maleic anhydride to a base initiator, such as NaOH, is critical and often optimized around 1:2.[5]
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Catalyst Addition : Introduce a catalyst. A combination of sodium tungstate (Na₂WO₄) and sodium molybdate (Na₂MoO₄) has been shown to be effective.[5]
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Epoxidation : Add a strong oxidizing agent, typically 30% hydrogen peroxide (H₂O₂), while maintaining the reaction at a controlled temperature (e.g., 65°C).[5] The reaction is typically allowed to proceed for 30-60 minutes.
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Purification : Upon completion, the product, epoxysuccinic acid (ESA), is purified from the reaction mixture, often through recrystallization.
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Verification : The structure of the synthesized product should be confirmed using analytical techniques such as Fourier Transform Infrared (FT-IR) spectrometry.[5]
Role in Enzymology: A Potent Irreversible Inhibitor
cis-Epoxysuccinate is a well-established mechanism-based inhibitor of several classes of proteases, particularly aspartic and cysteine proteases.[4] Its efficacy stems from the electrophilic nature of the epoxide ring, which serves as a "warhead" that covalently modifies the enzyme's active site, leading to irreversible inactivation.
Mechanism of Aspartic and Cysteine Protease Inhibition
The core of the inhibitory mechanism is a nucleophilic attack on one of the epoxide carbons by a key catalytic residue in the protease active site.[4]
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For Aspartic Proteases (e.g., Pepsin, Cathepsin D) : A catalytic aspartate residue attacks the epoxide, opening the ring and forming a stable ester linkage between the inhibitor and the enzyme. This permanently blocks the active site.[4]
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For Cysteine Proteases (e.g., Papain family) : The catalytic cysteine residue's thiol group acts as the nucleophile, attacking the epoxide to form a stable thioether bond, thus inactivating the enzyme. The epoxysuccinyl group is a recognized reactive moiety for this class of inhibitors.[4][6]
This covalent and irreversible inhibition makes cis-epoxysuccinate and its derivatives invaluable tools for probing enzyme structure, validating the role of specific proteases in biological pathways, and serving as a foundational structure for developing therapeutic agents.[4][6]
Caption: The two-step catalytic cycle of CESH[L] for L(+)-tartaric acid production. [7]
Catalytic Mechanism of CESH[D]
In contrast, CESH[D] utilizes a one-step mechanism. [8]
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Concerted Attack : A catalytic water molecule, activated by Asp115 and Glu190, performs a nucleophilic attack on an epoxide carbon (C3). Concurrently, an activated Arginine residue (Arg11) donates a proton to the epoxide oxygen. [8]This single, concerted step opens the epoxide ring in a trans-specific manner, inverting the stereochemistry at the C3 carbon to form D(-)-tartaric acid directly, without a covalent enzyme intermediate. [8]
Protocol 2: Assay for CESH Activity
This protocol allows for the quantification of CESH activity by monitoring the consumption of the substrate.
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Enzyme Preparation : Prepare purified CESH or a whole-cell catalyst suspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). [9]Bacterial CESHs are often intracellular, so whole-cell catalysts may require permeabilization or surface display for optimal activity. [9]2. Reaction Mixture : Prepare a reaction mixture containing the buffer and a known concentration of cis-epoxysuccinate (e.g., 10-50 mM). Pre-warm the mixture to the optimal reaction temperature (e.g., 37°C).
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Initiate Reaction : Start the reaction by adding a specific amount of the enzyme preparation to the reaction mixture.
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Time Points : At regular intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding an acid (e.g., 1 M HCl) to denature the enzyme.
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Quantification : Analyze the concentration of the remaining cis-epoxysuccinate or the produced tartaric acid using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column).
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Calculate Activity : Enzyme activity is calculated based on the rate of substrate depletion or product formation over time. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
A Signaling Molecule: Potent Agonism at SUCNR1
Beyond its roles in enzyme interactions, cis-epoxysuccinate is a potent signaling molecule that acts as an agonist for the Succinate Receptor 1 (SUCNR1), also known as GPR91. Remarkably, it is 10 to 20 times more potent than succinate, the receptor's endogenous ligand. [10][11]SUCNR1 is a G-protein coupled receptor (GPCR) that is activated by extracellular succinate and is involved in a range of physiological processes, including blood pressure regulation, inflammation, and cellular metabolism. [3][12] Activation of SUCNR1 by cis-epoxysuccinate triggers a cascade of intracellular events:
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G-protein Coupling : The receptor primarily couples to Gq and Gi proteins. [2]2. Downstream Effects :
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Gi Pathway : Activation of the Gi subunit leads to the inhibition of adenylyl cyclase, resulting in a significant decrease in intracellular cyclic AMP (cAMP) levels. cis-Epoxysuccinate inhibits cAMP with an EC₅₀ of approximately 2.7 µM. [3][10] * Gq Pathway : Activation of the Gq subunit stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium ([Ca²⁺]i) and the recruitment of β-arrestin 3. [2] These signaling events can have significant physiological outcomes. For instance, intravenous injection of cis-epoxysuccinate in rats has been shown to increase blood pressure, an effect mediated by SUCNR1 activation.
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